molecular formula C10H19BrO2 B3060709 2-ethylhexyl 2-bromoacetate CAS No. 68144-73-0

2-ethylhexyl 2-bromoacetate

Cat. No.: B3060709
CAS No.: 68144-73-0
M. Wt: 251.16 g/mol
InChI Key: MAHUQNLJZDBIQD-UHFFFAOYSA-N
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Description

2-ethylhexyl 2-bromoacetate is an organic compound with the molecular formula C₁₀H₁₉BrO₂. It is a colorless to pale yellow liquid with a density of 1.192 g/cm³ and a boiling point of 243.1°C at 760 mmHg . This compound is primarily used in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-ethylhexyl 2-bromoacetate can be synthesized through the esterification of bromoacetic acid with 2-ethylhexanol. The reaction typically involves the use of a catalyst such as concentrated sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous removal of water and the use of efficient mixing and heating systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethylhexyl 2-bromoacetate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by various nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and 2-ethylhexanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as ethanol or water.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile used, products such as 2-ethylhexyl 2-cyanoacetate or 2-ethylhexyl 2-aminoacetate can be formed.

    Hydrolysis: The major products are bromoacetic acid and 2-ethylhexanol.

Scientific Research Applications

2-ethylhexyl 2-bromoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethylhexyl 2-bromoacetate involves its ability to act as an alkylating agent. The bromine atom in the compound can be replaced by nucleophiles, leading to the formation of covalent bonds with various biological molecules. This property makes it useful in biochemical assays and as a reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Ethyl bromoacetate: Similar in structure but with an ethyl group instead of a 2-ethylhexyl group.

    Methyl bromoacetate: Contains a methyl group instead of a 2-ethylhexyl group.

    2-ethylhexyl chloroacetate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-ethylhexyl 2-bromoacetate is unique due to its specific alkyl group, which imparts different physical and chemical properties compared to its analogs. The 2-ethylhexyl group provides increased hydrophobicity and a higher boiling point, making it suitable for specific industrial applications .

Properties

IUPAC Name

2-ethylhexyl 2-bromoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO2/c1-3-5-6-9(4-2)8-13-10(12)7-11/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHUQNLJZDBIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324235
Record name 2-Ethylhexyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68144-73-0
Record name NSC406076
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethylhexyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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